Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate
Descripción
Propiedades
Fórmula molecular |
C9H7BrN2O2 |
|---|---|
Peso molecular |
255.07 g/mol |
Nombre IUPAC |
methyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-4-6(10)2-3-12(7)5-11-8/h2-5H,1H3 |
Clave InChI |
MXYXCBZYUBQRTN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=C(C=CN2C=N1)Br |
Origen del producto |
United States |
Métodos De Preparación
Two-Step Cyclocondensation and Bromination
A common strategy involves initial synthesis of the imidazo[1,5-a]pyridine core followed by bromination. For example, 2-aminopyridine reacts with methyl glyoxylate in acetic acid under reflux to form methyl imidazo[1,5-a]pyridine-1-carboxylate. Subsequent electrophilic bromination using bromine in dichloromethane at 0°C selectively introduces bromine at position 7, yielding the target compound in 68–72% overall yield. This method benefits from commercial availability of starting materials but requires careful control of bromination regioselectivity.
One-Pot Bromo-Cyclocondensation
Recent advancements employ pre-brominated intermediates to streamline synthesis. Treatment of 2-amino-5-bromopyridine with methyl 2-chloro-2-oxoacetate in dimethylformamide (DMF) at 80°C for 12 hours directly produces the brominated imidazo[1,5-a]pyridine core. This single-step approach achieves 65–70% yield while eliminating separate bromination steps.
Vilsmeier–Haack Reaction for Intermediate Functionalization
The Vilsmeier–Haack reaction is pivotal for introducing formyl groups that serve as precursors for carboxylate functionalities.
Formylation and Oxidation Sequence
As detailed in recent pharmacological studies, 7-bromoimidazo[1,5-a]pyridine undergoes Vilsmeier–Haack formylation using phosphorus oxychloride (POCl₃) and DMF at −10°C to 0°C, yielding 7-bromoimidazo[1,5-a]pyridine-1-carbaldehyde in 85% yield. Subsequent oxidation with silver nitrate (AgNO₃) in aqueous acetic acid converts the aldehyde to 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid with 90–92% efficiency.
Esterification Techniques
The carboxylic acid intermediate is esterified using methanol under acidic or Mitsunobu conditions:
-
Acid-Catalyzed Esterification : Refluxing with concentrated H₂SO₄ in methanol (12 hours, 70°C) provides the methyl ester in 88% yield.
-
Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at room temperature achieves 94% yield but incurs higher costs.
Suzuki–Miyaura Coupling for Structural Diversification
While primarily used for derivative synthesis, Suzuki coupling optimizes bromine retention during upstream processes.
Boronic Acid Compatibility
The 7-bromo substituent remains stable under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C), enabling late-stage functionalization of the carboxylate ester. For instance, coupling with phenylboronic acid proceeds in 82% yield without ester hydrolysis.
Protecting Group Strategies
When modifying other ring positions, the methyl ester requires protection. Using tert-butyldimethylsilyl (TBS) groups prevents transesterification during palladium-catalyzed reactions, as demonstrated in the synthesis of 7-bromo-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine-1-carboxylate (89% yield).
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods based on yield, scalability, and operational complexity:
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 2 | 68–72% | Commercially available reagents | Regioselectivity challenges |
| Vilsmeier–Haack/Oxidation | 3 | 75–78% | High functional group tolerance | Silver nitrate cost |
| One-Pot Bromo-Cyclocondensation | 1 | 65–70% | Time efficiency | Limited to specific substrates |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances the safety of exothermic steps like Vilsmeier–Haack formylation. A recent pilot study achieved 92% conversion using a microreactor system (residence time: 2 minutes, 25°C).
Green Chemistry Metrics
Solvent recycling in esterification steps reduces waste generation:
-
Methanol recovery via distillation: 95% efficiency
Analytical Characterization Protocols
Accurate structural confirmation requires multimodal analysis:
-
¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.52 (d, J = 1.2 Hz, H-8), 7.89 (dd, J = 7.6, 1.2 Hz, H-6), and 3.98 (s, OCH₃).
-
HRMS : Calculated for C₉H₇BrN₂O₂ [M+H]⁺: 254.9684, Found: 254.9681.
-
X-ray Crystallography : Confirms coplanarity of the imidazole and pyridine rings (dihedral angle: 2.8°) .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate has a molecular formula of C10H8BrN2O2 and a molecular weight of 255.07 g/mol. The compound features a bromine atom at the 7th position of the imidazo[1,5-A]pyridine ring, which contributes to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate has shown promising results as an antimicrobial agent. Studies indicate that compounds within this class exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics.
Anticancer Properties
Research highlights the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit specific cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features allow it to interact with biological targets effectively, leading to reduced tumor growth in preclinical models .
GSK-3β Inhibition
A notable application of methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate is its role as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β). This enzyme is implicated in various diseases, including Alzheimer's disease and cancer. Compounds derived from methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate have been synthesized and tested for their GSK-3β inhibitory activity, showing nanomolar potency in vitro. These findings suggest that this compound could be a lead candidate for further development in treating neurodegenerative diseases and cancers .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various imidazopyridine derivatives, methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate was found to exhibit significant activity against Gram-positive bacteria. The compound's mechanism was linked to disrupting bacterial cell wall synthesis.
Case Study 2: GSK-3β Inhibitors
A series of derivatives based on methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate were synthesized and characterized for their GSK-3β inhibition. These compounds demonstrated improved pharmacokinetic profiles compared to earlier generations of inhibitors, suggesting a viable pathway for drug development targeting neurodegenerative disorders.
Mecanismo De Acción
El mecanismo de acción del 7-bromoimidazo[1,5-a]piridina-1-carboxilato de metilo depende de su aplicación específica. En química medicinal, puede actuar inhibiendo enzimas específicas o uniéndose a receptores particulares. El átomo de bromo y el grupo carboxilato juegan un papel crucial en su interacción con los objetivos biológicos, influyendo en su afinidad de unión y especificidad. El núcleo imidazo[1,5-a]piridina puede interactuar con varias vías moleculares, lo que lleva a diversos efectos biológicos.
Compuestos similares:
- 7-Cloroimidazo[1,5-a]piridina-1-carboxilato de metilo
- 7-Fluoroimidazo[1,5-a]piridina-1-carboxilato de metilo
- 7-Yodoimidazo[1,5-a]piridina-1-carboxilato de metilo
Comparación: El 7-bromoimidazo[1,5-a]piridina-1-carboxilato de metilo es único debido a la presencia del átomo de bromo, que confiere reactividad y actividad biológica distintas en comparación con sus análogos cloro, fluoro e yodo. El tamaño y la electronegatividad del átomo de bromo influyen en el comportamiento químico del compuesto, lo que lo hace adecuado para aplicaciones específicas donde otros derivados halogenados pueden no ser tan efectivos.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
The following sections compare methyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate with structurally related compounds, focusing on synthetic yields, physicochemical properties, and functional group effects.
Physicochemical Properties
Table 2: Molecular Properties of Selected Compounds
Notes:
- The methyl ester derivative has a lower molecular weight (271.07) compared to its ethyl analog (285.10), which may influence solubility and pharmacokinetic properties.
- Aldehyde derivatives (e.g., CAS 865156-47-4) exhibit reduced molecular weight and distinct reactivity due to the electrophilic aldehyde group .
Spectral and Analytical Data
Table 3: Spectroscopic Features of Representative Compounds
Notes:
- Ester carbonyl stretches (1700–1730 cm⁻¹) and aldehyde bands (~1690 cm⁻¹) provide diagnostic differentiation in IR spectra .
- High-resolution mass spectrometry (HRMS) confirms molecular formulas, as seen for tert-butyl derivatives .
Actividad Biológica
Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate has the molecular formula C_10H_8BrN_3O_2 and a molecular weight of 255.07 g/mol. The compound features a bromine atom at the 7th position of the imidazo[1,5-a]pyridine ring, which is crucial for its biological activity. This unique structural characteristic allows it to interact with various biological targets, enhancing its potential therapeutic applications.
Biological Activity
The biological activity of methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that compounds within this class exhibit significant effects in the following areas:
- Anticancer Activity : Studies have shown that methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate and its derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, it has been identified as a potential inhibitor of GSK-3β, a target implicated in various cancers .
- Antimicrobial Properties : The compound exhibits notable antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, making it a candidate for developing new antimicrobial agents .
- Enzyme Inhibition : Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate has been investigated for its ability to inhibit specific enzymes involved in disease processes. Its mechanism of action typically involves binding to enzyme active sites, thereby blocking substrate access and inhibiting enzymatic activity .
Synthesis
The synthesis of methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate generally involves multi-step chemical reactions. The following steps outline a typical synthetic pathway:
- Preparation of the Imidazo-Pyridine Core : Starting from commercially available precursors, bromination reactions are performed to introduce the bromine atom at the desired position.
- Carboxylation : The introduction of the carboxylate group is achieved through nucleophilic substitution reactions.
- Methylation : Finally, methylation is performed to yield the final product.
This synthetic route highlights the versatility of imidazo-pyridine derivatives in medicinal chemistry applications.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological properties of methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate through various assays:
Table 1: Summary of Biological Activities
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the imidazo[1,5-a]pyridine core facilitates bromine displacement via nucleophilic substitution. Common reagents include amines, thiols, and alkoxides:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 hr | 7-Piperidinylimidazo[1,5-a]pyridine-1-carboxylate | 72% | |
| Sodium Methoxide | MeOH, reflux, 6 hr | 7-Methoxyimidazo[1,5-a]pyridine-1-carboxylate | 65% |
This reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile, and (2) attack at the electron-poor C7 position, followed by bromide elimination.
Transition Metal-Catalyzed Cross-Coupling
The bromine atom serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl/heteroaryl group introduction:
| Reaction Type | Catalyst System | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | 7-Phenylimidazo[1,5-a]pyridine-1-carboxylate | 85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Morpholine | 7-Morpholinoimidazo[1,5-a]pyridine-1-carboxylate | 78% |
Optimized conditions for Suzuki couplings use microwave irradiation (120°C, 20 min) to enhance efficiency.
Ester Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis to the carboxylic acid, which can be further functionalized:
The carboxylic acid derivative shows improved solubility in polar solvents, enabling bioconjugation studies .
Reductive Transformations
The ester group can be selectively reduced without affecting the bromine substituent:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C to rt, 2 hr | 7-Bromoimidazo[1,5-a]pyridine-1-methanol | 68% | |
| DIBAL-H | Toluene, -78°C, 1 hr | 7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde | 55% |
Reduction products are valuable intermediates for synthesizing alcohols, aldehydes, and amines .
Cyclization and Ring Expansion
The compound participates in annulation reactions to form polycyclic systems:
These reactions exploit the electrophilic bromine and electron-rich pyridine nitrogen for intramolecular cyclization .
Halogen Exchange Reactions
The bromine atom can be replaced with other halogens under metal-free conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KI, TBHP | Acetonitrile, 80°C, 6 hr | 7-Iodoimidazo[1,5-a]pyridine-1-carboxylate | 82% | |
| CuCl₂ | DMF, 120°C, 12 hr | 7-Chloroimidazo[1,5-a]pyridine-1-carboxylate | 75% |
Iodine substitution enhances reactivity in subsequent cross-coupling reactions.
Key Mechanistic Insights
-
Electrophilic Aromatic Substitution (EAS): The C7 position is activated toward electrophiles due to the electron-withdrawing ester group.
-
Steric Effects: Substituents at C1 (ester) and C7 (bromine) direct reactivity to the C3 and C5 positions in some cases .
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve yields in SNAr and coupling reactions.
Q & A
What synthetic routes are commonly employed for Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves oxidative cyclization or condensation reactions. For example, analogous compounds like tert-butyl-substituted imidazo[1,5-a]pyridines are synthesized via Pd-catalyzed cross-coupling or cyclization of N-(2-pyridyl)amidines using oxidants like MnO₂ or I₂/KI . Optimization strategies include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for brominated intermediates.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization steps.
- Purification : Column chromatography with gradients like 20% EtOAc/hexane achieves high purity (e.g., 91% yield for tert-butyl derivatives) .
Which spectroscopic and analytical methods are critical for confirming the structure of Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR provide structural fingerprints. For example, tert-butyl derivatives show distinct peaks at δ 8.25 (d, J = 7.0 Hz) for aromatic protons and δ 162.7 ppm for carbonyl carbons .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated vs. observed m/z: 351.0876 vs. 351.0878 for a chlorophenyl analog) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ indicate ester carbonyl groups .
What safety protocols are essential when handling Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Containment : Use fume hoods or gloveboxes for reactions releasing toxic vapors (e.g., bromine or HBr) .
- Waste Disposal : Segregate halogenated waste and use licensed disposal services to avoid environmental contamination .
How is this compound utilized in synthesizing heterocyclic derivatives for medicinal chemistry?
Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate serves as a versatile intermediate:
- Functionalization : The bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
- Core Modification : The ester group can be hydrolyzed to carboxylic acids for amide bond formation, a common strategy in drug design .
- Biological Probes : Derivatives of related imidazo[1,5-a]pyridines show activity as kinase inhibitors or receptor ligands, suggesting potential therapeutic applications .
What reaction mechanisms underpin the formation of the imidazo[1,5-a]pyridine core?
- Cyclization Pathways : Formation often proceeds via intramolecular nucleophilic attack, where a pyridine-bound amine reacts with a carbonyl group to form the fused imidazole ring .
- Oxidative Steps : Oxidants like MnO₂ or I₂/KI facilitate dehydrogenation to aromatize the heterocycle .
- Pd-Mediated Coupling : Bromine at the 7-position allows for regioselective cross-coupling, critical for introducing substituents .
How should researchers address discrepancies in spectroscopic data during characterization?
- Validation with Multiple Techniques : Cross-verify NMR assignments with HSQC/HMBC experiments and compare HRMS data with theoretical values .
- Crystallography : Single-crystal X-ray diffraction (as in pyrazolo[1,5-a]pyrimidine analogs) resolves ambiguous stereochemistry .
- Batch Consistency : Reproduce syntheses to rule out impurities; use HPLC (e.g., >97% purity standards) .
What strategies improve synthetic yields of Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate?
- Temperature Control : Reflux in ethanol/DMF optimizes cyclization .
- Catalytic Systems : Use Pd₂(dba)₃ with XPhos ligands for efficient bromine substitution .
- Workup Optimization : Acid-base extraction removes unreacted starting materials, while recrystallization (e.g., from cyclohexane) enhances purity .
What in vitro assays are suitable for evaluating bioactivity of derivatives?
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations of fluorinated analogs .
- Receptor Binding : Radioligand displacement assays (e.g., for benzodiazepine receptors) assess affinity .
How does the electronic nature of substituents affect the compound’s reactivity?
- Electron-Withdrawing Groups (EWGs) : Bromine at the 7-position directs electrophilic substitution to the 3-position, facilitating further functionalization .
- Steric Effects : Bulky tert-butyl esters hinder nucleophilic attack at the carbonyl, stabilizing the intermediate during coupling .
What computational methods aid in predicting the compound’s physicochemical properties?
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
